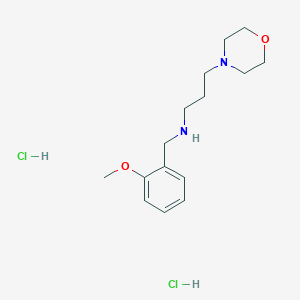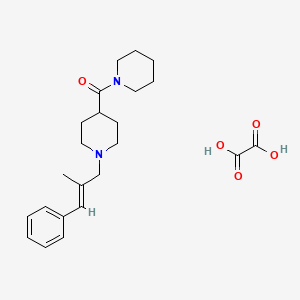
N-methyl-5-(morpholin-4-ylmethyl)-N-(2-pyridin-2-ylethyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-5-(morpholin-4-ylmethyl)-N-(2-pyridin-2-ylethyl)isoxazole-3-carboxamide is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. This compound is also known as GSK-3 inhibitor and has been studied extensively for its mechanism of action and its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-methyl-5-(morpholin-4-ylmethyl)-N-(2-pyridin-2-ylethyl)isoxazole-3-carboxamide involves its inhibition of GSK-3. GSK-3 is a serine/threonine protein kinase that phosphorylates various substrates involved in cellular processes. Inhibition of GSK-3 by this compound leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell differentiation and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. Inhibition of GSK-3 by this compound has been shown to have potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, and cancer. In addition, this compound has also been shown to have potential applications in the field of regenerative medicine, as it promotes the differentiation of stem cells into various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-methyl-5-(morpholin-4-ylmethyl)-N-(2-pyridin-2-ylethyl)isoxazole-3-carboxamide in lab experiments include its specificity for GSK-3 inhibition and its potential therapeutic applications in various diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in clinical trials.
Zukünftige Richtungen
There are several future directions for research involving N-methyl-5-(morpholin-4-ylmethyl)-N-(2-pyridin-2-ylethyl)isoxazole-3-carboxamide. One area of research is the development of more potent and selective GSK-3 inhibitors. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including Alzheimer's disease, diabetes, and cancer. Additionally, research is needed to further understand the mechanism of action of this compound and its biochemical and physiological effects.
Synthesemethoden
The synthesis of N-methyl-5-(morpholin-4-ylmethyl)-N-(2-pyridin-2-ylethyl)isoxazole-3-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 2-bromo-5-(morpholin-4-ylmethyl)pyridine, which is reacted with N-(2-chloroethyl)isoxazole-3-carboxamide in the presence of a base to yield the intermediate product. The intermediate product is then treated with methylamine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-methyl-5-(morpholin-4-ylmethyl)-N-(2-pyridin-2-ylethyl)isoxazole-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the major areas of research has been its use as a GSK-3 inhibitor. GSK-3 is a protein kinase that is involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. Inhibition of GSK-3 has been shown to have potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, and cancer.
Eigenschaften
IUPAC Name |
N-methyl-5-(morpholin-4-ylmethyl)-N-(2-pyridin-2-ylethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-20(7-5-14-4-2-3-6-18-14)17(22)16-12-15(24-19-16)13-21-8-10-23-11-9-21/h2-4,6,12H,5,7-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUJTNQYKFVTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C(=O)C2=NOC(=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(1H-indol-5-ylcarbonyl)-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5352782.png)
![3-cyano-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5352785.png)
![[2-(4-methoxyphenyl)ethyl][(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B5352792.png)
![ethyl 2-[4-(allyloxy)-3,5-diiodobenzylidene]-5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5352794.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B5352799.png)

![2-({6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-yl}amino)ethanol](/img/structure/B5352831.png)

![ethyl N-{2-[(4-ethoxybenzoyl)amino]-3-phenylacryloyl}-beta-alaninate](/img/structure/B5352852.png)
![3-(3-chlorophenyl)-6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5352857.png)
![2-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-7-(phenoxyacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5352861.png)


![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5352877.png)
